molecular formula C14H12O3 B1213661 4,4',6-Trimethylangelicin CAS No. 90370-29-9

4,4',6-Trimethylangelicin

Cat. No.: B1213661
CAS No.: 90370-29-9
M. Wt: 228.24 g/mol
InChI Key: ZARUKNQGJBWWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4',6-Trimethylangelicin (TMA), a psoralen-related angular furocoumarin, is a significant small molecule for biochemical research, primarily investigated for its multi-target activity in Cystic Fibrosis (CF). Its core research value lies in its function as a CFTR modulator, demonstrating a triple-acting mechanism: it acts as a corrector to rescue the cellular processing and trafficking of the mutant F508del-CFTR protein and as a potentiator to enhance cAMP/PKA-dependent channel activation . Furthermore, TMA exhibits anti-inflammatory properties by inhibiting NF-κB/DNA interactions and reducing IL-8 expression . The compound is noted for its ability to stabilize the first membrane-spanning domain (MSD1) of CFTR and reinforce the interface between NBD1 and ICL4, a mechanism shared with the corrector lumacaftor (VX-809) . Beyond CF research, TMA is a molecule of interest in photochemotherapy and oncology studies. When photoactivated by UVA or blue light, it demonstrates potent antiproliferative effects and can induce apoptosis in various cancer cell lines, such as bladder carcinoma T24 cells, by modulating the Wnt/β-catenin signaling pathway and reducing CD44v6 expression, a cancer stem cell marker . Researchers should note that while the parent TMA compound has shown potential phototoxicity and mutagenicity related to DNA photoadduct formation , recent research is focused on designing novel TMA analogs with improved safety profiles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90370-29-9

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

4,6,9-trimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H12O3/c1-7-5-11(15)17-14-10(7)4-8(2)13-12(14)9(3)6-16-13/h4-6H,1-3H3

InChI Key

ZARUKNQGJBWWBA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C1OC=C3C)OC(=O)C=C2C

Canonical SMILES

CC1=CC2=C(C3=C1OC=C3C)OC(=O)C=C2C

Other CAS No.

90370-29-9

Synonyms

4,4',6-TMA
4,4',6-trimethylangelicin
4,6,4'-TMA
4,6,4'-trimethylangelicin

Origin of Product

United States

Synthetic Methodologies and Derivative Design Strategies of 4,4 ,6 Trimethylangelicin

Established Laboratory Synthesis Routes for 4,4',6-Trimethylangelicin

The laboratory synthesis of this compound, while not always detailed in recent literature, generally follows established and well-recognized strategies for the construction of the angelicin (B190584) scaffold. These methods primarily involve the formation of the furan (B31954) ring onto a pre-existing coumarin (B35378) core.

A common and traditional approach begins with the synthesis of a substituted 7-hydroxycoumarin. For TMA, this would involve the Pechmann condensation of 4-methylresorcinol with ethyl acetoacetate (B1235776) in the presence of a condensing agent like sulfuric acid to yield 7-hydroxy-4,6-dimethylcoumarin.

Following the formation of the coumarin base, the furan ring is constructed. A widely adopted method is the reaction of the 7-hydroxycoumarin with chloroacetone (B47974) in the presence of a base to form an O-α-ketoether. This intermediate then undergoes cyclization, typically using a dehydrating agent such as polyphosphoric acid, to yield the final trimethylated angelicin structure. doi.org This general strategy is consistently referenced in the synthesis of numerous TMA analogues, indicating its robustness and applicability for the parent compound as well. doi.org

Rational Design Principles for Novel this compound Analogues

The design of new TMA analogues is driven by the need to optimize its therapeutic window, primarily by mitigating phototoxicity and enhancing biological specificity and solubility. researchgate.netnih.govdntb.gov.ua

Structural Modifications for Modulating Photoreactivity and DNA Interactions

A primary concern with furocoumarins, including TMA, is their ability to intercalate into DNA and, upon photoactivation by UVA light, form covalent adducts, which can lead to phototoxicity and mutagenicity. researchgate.netresearchgate.net To abrogate this, a key design strategy involves the introduction of sterically hindering substituents at specific positions on the angelicin scaffold.

Research has demonstrated that introducing bulky groups at the 4 and/or 6 positions of the angelicin nucleus effectively impairs DNA intercalation. researchgate.netnih.gov This steric hindrance prevents the close association required for the photoreaction between the furan or pyrone ring double bonds and the pyrimidine (B1678525) bases of DNA. dntb.gov.ua Consequently, this modification significantly reduces the potential for phototoxicity and mutagenicity associated with the parent compound. researchgate.netmdpi.com

Table 1: Effect of Substitutions on Photoreactivity

Compound/Analogue Substitution Position(s) Effect on DNA Photoreaction Reference
This compound (TMA) - Forms monoadducts with DNA upon UVA irradiation nih.gov
Analogues with bulky alkyl or phenyl groups Position 4 and/or 6 Abolished or minimized photoreactivity towards DNA mdpi.comccspublishing.org.cn

Targeted Substitutions for Enhanced Biological Specificity

Beyond reducing photoreactivity, targeted substitutions are employed to enhance the desired biological effects of TMA, such as its anti-inflammatory properties and its function as a corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. mdpi.comresearchgate.net

Through systematic evaluation of a library of derivatives, specific analogues have been identified with improved profiles. For example, 4-phenyl-6,4'-dimethyl-angelicin (4-PhDMA) and the mesylate salt of 6-p-aminophenyl-4,4'-dimethyl-angelicin (GY971a) have demonstrated significant anti-inflammatory effects by decreasing IL-8 gene expression, without pro-apoptotic, mutagenic, or phototoxic effects. ccspublishing.org.cn

Table 2: Biological Activity of Selected TMA Analogues

Analogue Key Substitutions Primary Biological Effect Noted Reference
4-isopropyl-6-ethyl-4'-methylangelicin (IPEMA) 4-isopropyl, 6-ethyl Inhibitory activity on NF-κB/DNA interactions, F508del CFTR rescue researchgate.net
4-phenyl-6,4'-dimethyl-angelicin (4-PhDMA) 4-phenyl F508del CFTR rescue ability, inhibition of IL-8 synthesis nih.govccspublishing.org.cn

Development of Water-Soluble Derivatives

A significant challenge with TMA and many of its lipophilic analogues is their poor water solubility, which can limit their bioavailability. researchgate.netdoi.org To address this, efforts have been directed towards creating more water-soluble derivatives.

One successful strategy has been the introduction of ionizable groups. For example, the synthesis of 6-p-aminophenyl-4,4'-dimethyl-angelicin (pANDMA) allowed for the formation of a mesylate salt, GY971a. ccspublishing.org.cn This salt is significantly more hydrophilic and demonstrated a four-fold increase in bioavailability compared to its parent compound. ccspublishing.org.cn

Another approach to improve bioavailability involves the use of formulation strategies such as self-emulsifying drug delivery systems (SEDDS). doi.orgacs.org These lipid-based formulations can significantly enhance the oral bioavailability of lipophilic drugs like TMA and its derivatives by improving their solubilization and absorption. researchgate.netdoi.org

Exploration of Advanced Chemical Synthesis Techniques for this compound Derivatives

While traditional methods for furocoumarin synthesis are well-established, the demand for novel derivatives with high efficiency and structural diversity has prompted the exploration of more advanced synthetic techniques. Although not always applied directly to TMA in the literature, these modern methods for furocoumarin synthesis are highly relevant for the future development of TMA analogues.

Multicomponent Reactions (MCRs): MCRs offer a powerful and efficient approach to synthesize complex molecules like furocoumarins in a one-pot fashion. These reactions, often involving three components, can rapidly generate a library of derivatives from simple starting materials, which is advantageous for structure-activity relationship studies. ccspublishing.org.cn

Intramolecular Wittig Reaction: This reaction has been employed for the synthesis of 2-aryl furocoumarins. The process involves the in-situ generation of a phosphorus ylide followed by an intramolecular Wittig reaction to form the furan ring onto the coumarin scaffold. ccspublishing.org.cn

Dearomatization Strategies: A novel approach for the synthesis of angelicin derivatives involves the oxidative dearomatization of a phenolic precursor. This is combined with a cascade of transition-metal-catalyzed reactions to construct the furoquinolinone and angelicin skeletons in a convergent and efficient manner. nih.govresearchgate.net

Metal-Catalyzed Divergent Synthesis: Recent methodologies have utilized metal-catalyzed reactions to achieve divergent synthesis of furocoumarins from common precursors, allowing for the creation of a variety of structurally distinct compounds.

These advanced synthetic strategies hold significant promise for the efficient and versatile production of novel this compound derivatives, facilitating the ongoing search for more effective and safer therapeutic agents.

In Depth Investigations into the Biological Activities and Molecular Mechanisms of 4,4 ,6 Trimethylangelicin

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulatory Mechanisms

4,4',6-Trimethylangelicin (TMA) is a psoralen-related compound that has demonstrated significant potential as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. mdpi.com Its multifaceted activity includes functioning as both a corrector, addressing protein misfolding and trafficking defects, and a potentiator, enhancing the channel's function at the cell membrane. nih.govresearchgate.net This dual action makes it a compound of considerable interest for cystic fibrosis (CF) therapies. mdpi.com

Elucidation of CFTR Potentiation Pathways

TMA has been shown to potentiate the activity of both wild-type (WT) and mutant forms of the CFTR protein. nih.gov This potentiation is crucial for augmenting the function of CFTR channels that are present on the cell surface, thereby increasing chloride ion transport.

The activation of the CFTR channel is a regulated process that requires phosphorylation of its Regulatory (R) domain by protein kinase A (PKA), which is in turn activated by cyclic AMP (cAMP), as well as ATP binding to the nucleotide-binding domains (NBDs). nih.gov Research has demonstrated that TMA potentiates this cAMP/PKA-dependent activation of WT-CFTR. nih.govnih.gov This suggests that TMA can enhance the chloride channel function of CFTR once it has been appropriately stimulated by the cell's signaling pathways. nih.gov Studies have shown that TMA can significantly increase the chloride efflux mediated by both wild-type and rescued F508del-CFTR on the apical membrane of polarized bronchial epithelial cell monolayers. physiology.org

Mechanisms of F508del CFTR Trafficking Correction

The most common mutation in CF, F508del, leads to the production of a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation. nih.gov TMA acts as a corrector by facilitating the proper folding and trafficking of the F508del-CFTR protein to the cell surface. nih.govresearchgate.net

Mechanistic studies have revealed that TMA, similar to the corrector drug lumacaftor (B1684366) (VX-809), directly interacts with and stabilizes the first membrane-spanning domain (MSD1) of the CFTR protein. mdpi.comnih.gov This stabilization is a critical step in rescuing the misfolded F508del-CFTR. nih.gov By targeting MSD1, TMA helps to correct the conformational defects that prevent the mutant protein from maturing and trafficking to the plasma membrane. mdpi.comnih.gov The ability of TMA and its analogs to stabilize MSD1 has been identified as a key component of their corrector activity. nih.govresearchgate.net

In addition to stabilizing MSD1, TMA has been shown to enhance the interface between the first nucleotide-binding domain (NBD1) and the fourth intracellular loop (ICL4), which is part of the second membrane-spanning domain (MSD2). nih.gov The F508del mutation in NBD1 disrupts its interaction with ICL4, a critical contact for proper protein folding. molbiolcell.org By indirectly stabilizing this interface, TMA promotes the correct assembly of the CFTR domains. nih.gov Evidence suggests that the correction mediated by TMA and its analogs is dependent on this mechanism, as their effectiveness is diminished in F508del-CFTR proteins that have been stabilized by a second-site mutation at the NBD1-ICL4 interface. nih.gov

Stabilization of Membrane-Spanning Domains (e.g., MSD1)

Cellular and Subcellular Studies on CFTR Function

Cellular studies have provided robust evidence for the dual corrector and potentiator activities of TMA. In primary and secondary airway cells from individuals homozygous for the F508del mutation, long preincubation with nanomolar concentrations of TMA effectively rescued both the expression of F508del-CFTR at the cell surface and its chloride secretion function. nih.gov The corrective effect of TMA was found to be selective for CFTR and persisted for 24 hours after the compound was removed, indicating a lasting stabilization of the protein at the plasma membrane. nih.govphysiology.org

Functional assays in various cell lines, including Fischer rat thyroid (FRT) cells expressing F508del-CFTR and human bronchial epithelial cells, have consistently demonstrated TMA's ability to rescue CFTR-dependent chloride efflux. nih.govnih.gov These studies often utilize a halide-sensitive yellow fluorescent protein (YFP) to measure changes in intracellular iodide concentration, providing a quantitative measure of CFTR channel activity.

Table 1: Summary of this compound's Effects on CFTR

Activity Mechanism Affected CFTR Domain/Region Outcome
Corrector Stabilization of protein structure MSD1, NBD1-ICL4 interface Rescues F508del-CFTR trafficking to the cell surface

Table 2: Investigated Cell Lines in TMA Research

Cell Line Description Use in TMA Studies
FRT-YFP-F508del Fischer Rat Thyroid cells expressing F508del-CFTR and a halide-sensitive YFP Assessing corrector activity by measuring rescued chloride efflux. nih.gov
HEK-293 Human Embryonic Kidney cells Studying the expression and stability of CFTR truncation mutants to elucidate corrector mechanisms. nih.gov
CF Bronchial Epithelial Cells Primary or secondary cells from CF patients Validating the rescue of F508del-CFTR chloride secretion and cell surface expression in a patient-relevant system. nih.gov
Calu-3 Human bronchial epithelial cell line Analyzing the potentiation of CFTR-dependent chloride efflux in polarized monolayers. physiology.org

Anti-inflammatory Pathway Modulation

This compound (TMA) has been identified as a potent modulator of inflammatory pathways. Research has particularly focused on its role in mitigating the inflammatory response associated with chronic lung diseases like cystic fibrosis (CF), where excessive inflammation contributes significantly to tissue damage. physiology.orgnih.govcfc-unife.it The anti-inflammatory properties of TMA are attributed to its ability to interfere with key signaling cascades that regulate the expression of pro-inflammatory mediators. frontiersin.org

Mechanisms of Nuclear Factor-κB (NF-κB) Pathway Inhibition

The Nuclear Factor-κB (NF-κB) transcription factor is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. researchgate.netmdpi.com The inhibition of the NF-κB pathway is a primary mechanism behind the anti-inflammatory effects of this compound. cfc-unife.itnih.gov TMA and its synthetic analogues have been shown to effectively target this pathway, representing a significant strategy for controlling inflammation. researchgate.netresearchgate.net

A key aspect of TMA's inhibitory action on the NF-κB pathway is its ability to disrupt the binding of NF-κB to its target DNA sequences. This interference has been demonstrated through multiple complementary experimental approaches.

In silico docking analyses have predicted a binding site for TMA within the NF-κB protein structure, specifically showing interaction with amino acids such as Tyr57, Cys59, and Lys145 of the p50 subunit. physiology.org This suggests a direct physical interaction that could alter the protein's conformation or ability to bind DNA.

This direct interference has been confirmed by in vitro studies. Electrophoretic Mobility Shift Assays (EMSA) showed that TMA can inhibit the formation of the NF-κB/DNA complex. physiology.orgresearchgate.net While high concentrations of TMA (in the millimolar range) were required to observe this inhibition in cell-free systems with purified NF-κB proteins (p50 homodimers and p50/p65 heterodimers), the effect in a cellular context is more potent. physiology.orgnih.gov

Furthermore, Chromatin Immunoprecipitation (ChIP) assays performed on whole living cells demonstrated that pre-incubation with a much lower, nanomolar concentration (100 nM) of TMA significantly reduced the interaction of NF-κB with the promoter region of the Interleukin-8 gene. physiology.org This indicates that within the cellular environment, TMA's mechanism of inhibiting NF-κB/DNA binding is highly effective, possibly through indirect effects on signaling pathways that lead to NF-κB activation or by mechanisms that facilitate its interaction with the transcription factor. physiology.org Research into TMA analogues has also identified derivatives that inhibit NF-κB/DNA interactions at concentrations lower than the parent compound. cfc-unife.itnih.govmdpi.com

Table 1: Experimental Evidence for TMA's Interference with NF-κB/DNA Interaction
Experimental MethodKey FindingReference
In silico Docking AnalysisPredicted a binding site for TMA within the NF-κB p50 homodimer, interacting with key amino acids. physiology.org
Electrophoretic Mobility Shift Assay (EMSA)Demonstrated inhibition of NF-κB/DNA complex formation at high concentrations (10 mM) in vitro. physiology.org
Chromatin Immunoprecipitation (ChIP)Showed reduced interaction of NF-κB with the IL-8 gene promoter in living cells at low concentrations (100 nM). physiology.org

Beyond direct interference with DNA binding, this compound modulates the NF-κB pathway by affecting upstream signaling proteins. The activation of NF-κB is dependent on a cascade of phosphorylation events. Analysis of phosphoproteins involved in pro-inflammatory signaling revealed that TMA reduces the phosphorylation of ribosomal S6 kinase-1 (S6K1) and AKT2/3. physiology.orgnih.gov These kinases are part of signaling pathways that are activated by inflammatory stimuli, such as infection with Pseudomonas aeruginosa, and are involved in the subsequent activation of IL-8 gene transcription. physiology.orgnih.gov By inhibiting the phosphorylation of these key proteins, TMA effectively dampens the signal transduction that leads to NF-κB activation and its translocation to the nucleus. physiology.org

Interference with NF-κB/DNA Interactions

Regulation of Pro-inflammatory Cytokine Expression (e.g., Interleukin-8)

A major consequence of NF-κB pathway inhibition by this compound is the significant reduction in the expression of pro-inflammatory cytokines. frontiersin.org The chemokine Interleukin-8 (IL-8) is a critical driver of neutrophil recruitment to sites of inflammation and is a hallmark of the inflammatory response in the airways of cystic fibrosis patients. physiology.orgnih.govmdpi.com

Studies have shown that TMA is a highly potent inhibitor of P. aeruginosa-dependent IL-8 gene transcription, demonstrating its effect at nanomolar concentrations in various bronchial epithelial cell lines. physiology.orgnih.gov The inhibition of IL-8 transcription is a direct result of TMA's interference with the NF-κB pathway. physiology.orgcfc-unife.it This effect is observed at the mRNA level, with TMA causing a substantial reduction in IL-8 mRNA accumulation, and is also reflected in a decrease in the secretion of the IL-8 protein. mdpi.com Several synthetic analogues of TMA have also been developed and shown to effectively decrease IL-8 gene expression, sometimes with greater potency or reduced side effects compared to the parent compound. researchgate.netmdpi.comnih.gov

Cellular Models of Inflammatory Response (e.g., Pseudomonas aeruginosa infection models)

The anti-inflammatory properties of this compound and its derivatives have been extensively validated in preclinical cellular models of inflammation. A widely used model involves challenging human bronchial epithelial cells, particularly those derived from cystic fibrosis patients (such as IB3-1, CuFi-1, and CFBE41o-), with the bacterium Pseudomonas aeruginosa or the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). physiology.orgresearchgate.netmdpi.comnih.gov P. aeruginosa is a common pathogen in CF airways that triggers a robust inflammatory response characterized by high levels of IL-8. cfc-unife.itnih.gov

In these models, TMA consistently demonstrates a potent ability to inhibit the P. aeruginosa-induced transcription of the IL-8 gene. physiology.orgnih.gov Similarly, TMA analogues have been evaluated for their anti-inflammatory effects in these systems, with several compounds showing the ability to decrease IL-8 gene expression following stimulation by either P. aeruginosa or TNF-α. researchgate.netmdpi.comnih.gov These cellular models are crucial for screening and characterizing the activity of potential anti-inflammatory agents, confirming that the molecular mechanisms of NF-κB inhibition translate into a functional reduction of the inflammatory response in a disease-relevant context. mdpi.com

Photobiological and Antiproliferative Mechanism Research (Preclinical Contexts)

This compound is a furocoumarin, a class of compounds known for their photosensitizing properties. capes.gov.br Its photobiological activity has been a subject of research, particularly concerning its ability to interact with DNA upon photoactivation. TMA is described as a monofunctional furocoumarin, meaning it primarily forms monoadducts with DNA when irradiated with UVA light, rather than the more mutagenic DNA cross-links. capes.gov.br This photoreactivity with DNA underlies its significant antiproliferative effects, which have been observed in preclinical models. capes.gov.br

In studies using Ehrlich ascites tumor cells, TMA demonstrated an antiproliferative effect several times higher than other known active angelicins. capes.gov.br More recent investigations have explored its potential in photochemotherapy for cancer. In human prostate cancer cells (DU145), TMA, when activated by either UVA or blue light, exhibits high antiproliferative activity by inducing apoptosis. scispace.com The mechanism for this pro-apoptotic effect appears to involve the generation of reactive oxygen species (ROS), the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, and the inhibition of p44/42 (Erk1/2) phosphorylation. scispace.com

Recognizing the potential for phototoxicity, research efforts have also focused on designing TMA analogues with reduced or absent photoreactivity and mutagenicity, while preserving the desirable anti-inflammatory activities. frontiersin.orgresearchgate.net This has led to the development of new derivatives that inhibit the NF-κB pathway without inducing DNA damage, offering a potentially safer profile for therapeutic use. researchgate.net

Table 2: Antiproliferative Activity of TMA in Preclinical Models
Cell LineActivation MethodObserved EffectProposed MechanismReference
Ehrlich ascites tumor cellsNot specified (Photochemotherapy context)High antiproliferative effectPhotoreaction with DNA (monoadducts) capes.gov.br
DU145 (Prostate Cancer)UVA or Blue LightHigh antiproliferative activity, induction of apoptosisROS generation, activation of p38, inhibition of p44/42 phosphorylation scispace.com

DNA Photoreaction Mechanisms

This compound (TMA) is an angular furocoumarin that exhibits significant photoreactivity with DNA upon irradiation. physiology.org The initial step of the interaction involves the intercalation of the TMA molecule between the base pairs of the DNA double helix. physiology.orgfigshare.com Following this non-covalent association, absorption of photons, typically in the UVA or blue light range, excites the TMA molecule. This leads to a covalent [2+2] cycloaddition reaction between a double bond of the furocoumarin nucleus and the 5,6-double bond of a pyrimidine (B1678525) base within the DNA strand, with a preference for thymine. physiology.orgdoi.org

Formation of DNA Monoadducts

A defining characteristic of this compound's photoreaction with DNA is its monofunctionality. capes.gov.br Due to its angular geometry, TMA can form only a single covalent bond with a pyrimidine base on one of the DNA strands. physiology.org This results in the formation of DNA monoadducts. physiology.orgcapes.gov.br High-performance liquid chromatography (HPLC) analyses of enzymatically hydrolyzed DNA that has been photoreacted with TMA have identified isomeric forms of 4',5'-furan-side monoadducts as the primary products. nih.gov This monofunctional binding is a key distinction from linear furocoumarins (psoralens), which can subsequently absorb a second photon to react with a pyrimidine on the opposite strand, forming diadducts or interstrand cross-links. physiology.org The formation of only monoadducts by TMA is considered advantageous in therapeutic applications, as it is thought to reduce the potential for long-term genotoxicity associated with cross-linking agents. physiology.org

Inducement of DNA Interstrand Cross-links in Mammalian Cells

The angular structure of this compound sterically prevents it from forming DNA interstrand cross-links (ICLs). physiology.org As a monofunctional agent, its photoreaction is limited to the formation of monoadducts on a single DNA strand. physiology.orgcapes.gov.br Studies have consistently shown that TMA does not induce ICLs, which are highly cytotoxic lesions that covalently link the two complementary strands of DNA. physiology.orgnih.gov Research utilizing TMA activated by blue light on isolated plasmid DNA confirmed the absence of mutagenic cross-links. scispace.comnih.gov This property distinguishes TMA from bifunctional, linear psoralens and is a central aspect of its molecular mechanism.

Influence of Irradiation Wavelength (e.g., UVA versus Blue Light)

This compound can be effectively photoactivated by both ultraviolet A (UVA) radiation (typically around 365 nm) and visible blue light (BL) (around 417-470 nm). nih.govnih.govnih.govmdpi.com The choice of irradiation wavelength influences the subsequent biological effects. While both light sources can trigger TMA's photoreaction with DNA, blue light activation has been highlighted as a potentially safer alternative. scispace.comnih.gov It has been demonstrated that activating TMA with blue light results in potent antiproliferative activity through the formation of DNA monoadducts without inducing the photocleavage, photooxidative damage, or interstrand cross-links that can be associated with UVA and other photosensitizers. scispace.comnih.gov However, studies comparing the two wavelengths have shown that TMA combined with UVA tends to produce higher levels of reactive oxygen species (ROS) than when combined with blue light. scispace.com The ability to be activated by blue light, which is less energetic and more penetrating than UVA, presents an interesting prospect for therapeutic applications. scispace.comnih.govmilian.com

FeatureTMA + UVA LightTMA + Blue Light
Activation EffectiveEffective scispace.comnih.govnih.gov
DNA Adducts MonoadductsMonoadducts scispace.comnih.gov
Interstrand Cross-links Not formedNot formed scispace.comnih.gov
ROS Generation Higher levels reported scispace.comLower levels than with UVA scispace.com
Antiproliferative Effect High jpp.krakow.plHigh scispace.comnih.gov

This table summarizes the comparative effects of activating this compound with UVA versus blue light based on available research findings.

Analysis of Sequence Specificity in DNA Photobinding

The photoreaction of this compound with DNA exhibits a degree of sequence specificity. nih.gov Studies mapping the photoaddition sites on the lac I gene of Escherichia coli have provided detailed insights into these preferences. nih.gov The primary target for TMA photobinding is thymine, with a lower reactivity towards cytosine. nih.gov A quantitative analysis revealed that the most reactive sites for TMA photoaddition are AT-rich sequences and TTT clusters located within a GC-rich context. nih.gov Conversely, sequences such as TA, AT, CA, and AC are weaker binding sites, all showing similar levels of reactivity. nih.gov Cytosine residues located in alternating CG sequences also serve as targets for TMA photobinding. nih.gov It has been noted, however, that the sequence specificity of TMA is less pronounced when compared to other well-studied psoralen (B192213) derivatives like 8-methoxypsoralen. nih.gov This specificity is influenced by the local DNA conformation at various sites, which suggests a preferential orientation of the TMA molecule during its initial intercalation into the DNA helix. nih.gov

DNA Sequence ContextReactivity with this compound
Primary Target Base Thymine (and to a lesser extent, Cytosine) nih.gov
Most Reactive Sites AT-rich sequences nih.gov
TTT sites in a GC context nih.gov
Weaker Reactive Sites TA sequences nih.gov
AT sequences nih.gov
CA sequences nih.gov
AC sequences nih.gov
Other Target Sites Cytosines in alternating CG sequences nih.gov

This table outlines the sequence specificity of this compound DNA photobinding as determined by sequencing methodology.

Cellular Antiproliferative Effects

Photoactivated this compound demonstrates marked antiproliferative activity across various cancer cell lines. capes.gov.br This cytotoxic effect has been documented in Ehrlich ascites tumor cells, DU145 human prostate cancer cells, and T24 human bladder cancer cells. capes.gov.brnih.govnih.gov The antiproliferative action is dependent on photoactivation by either UVA or blue light and is significantly linked to the induction of programmed cell death, or apoptosis. scispace.comnih.govnih.gov

Mechanisms of Apoptosis Induction

The primary mechanism underlying the antiproliferative effects of photoactivated this compound is the induction of apoptosis. nih.govnih.gov Upon irradiation, TMA triggers a cascade of cellular events that lead to controlled cell death. Key findings from research into these mechanisms include:

Apoptotic Cell Increase: Treatment with TMA followed by either UVA or blue light irradiation leads to a significant increase in the population of apoptotic cells, as measured by methods such as Annexin (B1180172) V staining. scispace.comnih.govjpp.krakow.pl

Reactive Oxygen Species (ROS) Generation: The pro-apoptotic effect is associated with the generation of intracellular reactive oxygen species, although the levels may vary depending on the light source used. scispace.comnih.gov

Signaling Pathway Modulation: The apoptotic response is mediated by specific cell signaling pathways. Research has shown that TMA's pro-apoptotic effect is related to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the concurrent inhibition of the p44/42 MAPK (also known as Erk1/2) phosphorylation. scispace.comnih.gov

Wnt/β-catenin Pathway Inhibition: In bladder cancer cells, TMA activated by blue light has been shown to modulate the canonical Wnt signaling pathway. nih.govmdpi.com This occurs through an increase in the phosphorylation of β-catenin, which targets it for proteasomal degradation, and a corresponding decrease in its nuclear levels. nih.gov This effect is linked to the modulation of the phosphorylation state of Glycogen Synthase Kinase 3β (GSK3β). nih.gov

Downregulation of Stem Cell Markers: Treatment has also been observed to cause a significant drop in cells expressing CD44, a cell-surface glycoprotein (B1211001) often associated with cancer stem cells. scispace.comnih.govmdpi.com

Mechanistic AspectFinding for this compound-Induced ApoptosisCell Line Context (Example)
Primary Outcome Induction of apoptosis nih.govnih.govDU145, T24, Lymphocytes nih.govnih.govjpp.krakow.pl
Key Mediator Generation of Reactive Oxygen Species (ROS) scispace.comDU145 scispace.com
Signaling Pathway 1 Activation of p38 scispace.comnih.govDU145 scispace.comnih.gov
Signaling Pathway 2 Inhibition of p44/42 phosphorylation scispace.comnih.govDU145 scispace.comnih.gov
Signaling Pathway 3 Inhibition of Wnt/β-catenin pathway nih.govmdpi.comT24 nih.govmdpi.com
Protein Level Change Decrease in nuclear β-catenin nih.govmdpi.comT24 nih.govmdpi.com
Cell Marker Change Decrease in CD44-positive cells scispace.comnih.govDU145, T24 scispace.comnih.gov

This table details the key molecular mechanisms identified in the induction of apoptosis by photoactivated this compound.

Modulation of Cell Growth and Viability in Cell Line Models (e.g., T24, DU145)

Research has demonstrated the antiproliferative activity of this compound (TMA), particularly when photoactivated by blue light, in various cancer cell line models. In human bladder cancer T24 cells, TMA photoactivated by blue light (TMA/BL) was found to exert cytotoxic effects, leading to a reduction in cell viability. nih.govnih.gov This antiproliferative activity is achieved through the induction of apoptosis. nih.govnih.gov

Similarly, in the DU145 human prostate cancer cell line, TMA activated by blue light exhibited significant anti-proliferative effects. nih.gov The mechanism behind this was also identified as the induction of apoptosis. nih.gov It is noteworthy that in DU145 cells, TMA showed high anti-proliferative activity under both UVA and blue light activation. nih.gov

Table 1: Effects of this compound on Cell Growth and Viability

Cell Line Treatment Condition Observed Effect Primary Mechanism
T24 (Bladder Cancer) TMA photoactivated by blue light (TMA/BL) Antiproliferative activity, decreased cell viability Induction of apoptosis
DU145 (Prostate Cancer) TMA photoactivated by blue light (TMA/BL) High anti-proliferative activity Induction of apoptosis
DU145 (Prostate Cancer) TMA photoactivated by UVA light High anti-proliferative activity Not specified in detail
Role of Specific Signaling Pathways (e.g., Wnt canonical pathway, GSK3β, β-catenin, p38, p44/42 phosphorylation)

The biological activity of this compound is intricately linked to its ability to modulate key signaling pathways involved in cell growth and apoptosis.

In T24 bladder cancer cells, TMA photoactivated by blue light has been shown to modulate the canonical Wnt signaling pathway. nih.govnih.gov This is a crucial pathway that, when dysregulated, is often implicated in cancer development. The activation of the Wnt pathway is inhibited by TMA/BL, which leads to a decrease in the nuclear levels of β-catenin. nih.govnih.gov This reduction in nuclear β-catenin is a key event, as β-catenin acts as a transcriptional co-activator for genes that promote cell proliferation. The mechanism for this involves an increase in the phosphorylated form of β-catenin, which targets it for proteasomal degradation. nih.govnih.gov This is further controlled by the modulation of the phosphorylation state of Glycogen Synthase Kinase 3β (GSK3β) at tyrosine 216. nih.gov

In the DU145 prostate cancer cell line, the proapoptotic effect of photoactivated TMA appears to be related to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the inhibition of p44/42 MAPK (also known as ERK1/2) phosphorylation. nih.gov The activation of p38 is often associated with cellular stress responses and apoptosis, while the p44/42 pathway is typically involved in cell survival and proliferation.

Table 2: Modulation of Signaling Pathways by this compound

Cell Line Treatment Signaling Pathway Affected Molecular Mechanism
T24 TMA/BL Wnt canonical pathway Increased phospho-β-catenin, decreased nuclear β-catenin, modulation of GSK3β phosphorylation (Tyr 216)
DU145 Photoactivated TMA p38 MAPK Activation
DU145 Photoactivated TMA p44/42 MAPK (ERK1/2) Inhibition of phosphorylation
Effects on Cancer Stem Cell Markers (e.g., CD44v6 expression)

This compound has also been found to impact markers associated with cancer stem cells (CSCs), a subpopulation of cells within a tumor that are thought to drive tumor initiation, progression, and recurrence.

In T24 bladder cancer cells, treatment with TMA photoactivated by blue light resulted in a decrease in the expression of CD44v6. nih.govnih.gov CD44v6 is a splice variant of the CD44 adhesion molecule and has been identified as a marker for cancer stem cells in various cancers, including bladder cancer. nih.govoncotarget.com The reduction in CD44v6 expression suggests that photoactivated TMA may have the potential to target the cancer stem cell population, thereby potentially suppressing tumor proliferation and invasiveness. nih.gov

A similar effect was observed in DU145 prostate cancer cells, where a decrease in nuclear β-catenin was associated with a significant drop in CD44-positive cells. nih.gov

Table 3: Effect of this compound on Cancer Stem Cell Markers

Cell Line Treatment Marker Effect
T24 TMA/BL CD44v6 Decreased expression
DU145 Photoactivated TMA CD44 Decrease in positive cells

Oxidative Damage and Reactive Oxygen Species (ROS) Generation Research

The generation of reactive oxygen species (ROS) is another important aspect of the biological activity of this compound. ROS are highly reactive molecules that can cause damage to cellular components and induce cell death.

In DU145 prostate cancer cells, the proapoptotic effect of photoactivated TMA is linked to the generation of ROS. nih.gov However, studies on isolated plasmid DNA have shown that under blue light activation, TMA does not cause photooxidative lesions, photocleavage, or the formation of mutagenic crosslinks. nih.gov This suggests that the ROS generation observed in cellular models might be a consequence of cellular metabolic processes triggered by TMA, rather than a direct photochemical reaction with DNA.

Other Documented Biological Activities and Their Underlying Mechanisms

Immunomodulatory Effects in Animal Models (e.g., murine cutaneous immune cells)

Studies in murine models have investigated the immunomodulatory effects of this compound. In one study, topical application of TMA followed by UVA radiation in female mice led to an almost total depletion of ATPase+, Ia+, and Thy-1+ dendritic epidermal cells. nih.gov This indicates that TMA can affect cutaneous immune cells. nih.gov However, another study comparing TMA with 8-methoxypsoralen (8-MOP) in an animal model for photopheresis found that TMA did not induce immunosuppression in vivo, even after extensive irradiation. nih.gov This suggests that while TMA has effects on cutaneous immune cells, its systemic immunomodulatory properties may differ from other furocoumarins.

Fetal Hemoglobin Induction Studies (if detailed mechanisms are explored)

This compound has been identified as a potent inducer of fetal hemoglobin (HbF). nih.govnih.gov The induction of HbF is a promising therapeutic strategy for β-thalassemia and sickle cell disease, as increased levels of HbF can compensate for the defective adult hemoglobin. mdpi.comresearchgate.net While the precise molecular mechanisms of TMA-induced HbF production are still under investigation, it is known to be a more efficient inducer than hydroxyurea, a standard drug used for this purpose. nih.gov The ability of TMA to induce erythroid differentiation in K562 cells and increase γ-globin mRNA in erythroid precursor cells from β-thalassemia patients has been demonstrated. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation of Chemical Structure with CFTR Modulatory Potency and Efficacy

The core structure of TMA has been systematically modified to understand the structural requirements for its CFTR modulatory activities. TMA itself has been shown to act as both a corrector, aiding the proper folding and trafficking of the defective F508del-CFTR protein to the cell membrane, and a potentiator, enhancing the channel's opening probability. amegroups.orgmdpi.comnih.gov Its mechanism as a corrector involves direct interaction with the first membrane-spanning domain (MSD1) of the CFTR protein. frontiersin.orgnih.govmolbiolcell.org

Research into TMA analogs has revealed that modifications at specific positions on the angelicin (B190584) scaffold are critical for these activities. The introduction of bulkier substituents at the 4-position of the angelicin structure has been a key strategy. doi.orgnih.gov For instance, the analog IPEMA, which has a more sterically hindered substituent at this position, not only retains the corrector and potentiator properties but also shows increased potency as a corrector compared to other analogs like ALLO and IPDMA. frontiersin.orgnih.gov

The dual functionality of these compounds, acting as both correctors and potentiators, presents a significant therapeutic advantage in CF treatment. nih.gov The ability of a single molecule to address both the trafficking and functional defects of the CFTR protein is a highly sought-after characteristic in the development of new CF therapies. amegroups.org

CompoundSubstituent at Position 4CFTR ActivityReference
4,4',6-Trimethylangelicin (TMA) MethylCorrector & Potentiator frontiersin.orgnih.gov
IPEMA IsopropylPotent Corrector & Potentiator frontiersin.orgnih.gov
IPDMA IsopropylCorrector & Potentiator frontiersin.org
DMA MethylPotent Corrector & Potentiator frontiersin.org
ALLO (4,7,4'-trimethylallopsoralen) MethylCorrector & Potentiator frontiersin.org

Relationship Between Structural Motifs and Anti-inflammatory Activity

Beyond its role as a CFTR modulator, TMA and its analogs exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression, including interleukin-8 (IL-8). doi.orgmdpi.comphysiology.org The angular structure of angelicin and the presence of methyl groups are important for this activity. physiology.org

SAR studies have focused on modifying the TMA scaffold to enhance anti-inflammatory effects while minimizing toxicity. A series of new-generation TMA analogs were synthesized with the goal of improving anti-inflammatory activity. mdpi.comresearchgate.net For instance, substituting the methyl group at position 6 with a p-aminophenyl group, as seen in the mesylate salt of 6-p-aminophenyl-4,4'-dimethyl-angelicin (pANDMA), resulted in a potent inhibitor of the NF-κB/DNA complex. mdpi.com Another analog, 4-phenyl-6,4'-dimethyl-angelicin (GY964), also demonstrated the ability to decrease IL-8 gene expression. mdpi.comresearchgate.net

These findings highlight that the substituents at both the 4 and 6 positions of the angelicin ring play a crucial role in modulating anti-inflammatory activity. The introduction of aryl groups at these positions can lead to compounds with potent NF-κB inhibitory effects. mdpi.comnih.gov The anti-inflammatory action of these compounds adds another layer to their therapeutic potential for diseases like CF, where inflammation is a major component of the pathology. doi.orgphysiology.org

Influence of Substituent Identity and Position on DNA Photoreactivity and Phototoxicity Profile

A significant challenge with psoralen-based compounds, including the parent angelicin, is their potential for phototoxicity and mutagenicity upon exposure to UVA light, which arises from their ability to form photoadducts with DNA. doi.orgnih.gov A primary goal in the development of TMA analogs has been to eliminate these undesirable side effects. frontiersin.orgdoi.org

Research has demonstrated a clear relationship between the chemical structure of angelicin derivatives and their photoreactivity. The introduction of bulky substituents at the 4 and/or 6 positions of the angelicin scaffold has proven to be an effective strategy to prevent these photoreactions. mdpi.comnih.gov The steric hindrance provided by these groups appears to impair the ability of the molecule to intercalate into DNA, a necessary step for photoadduct formation. nih.gov

For example, analogs with hindered alkyl or phenyl groups at position 4 have been shown to abolish photoreactivity towards DNA. mdpi.com Similarly, the introduction of hindered alkyl or aryl groups at position 6 also prevents unwanted photoreactivity and mutagenicity. mdpi.com Specifically, compounds like the 4-phenyl derivative (12) and the 6-phenyl derivative (25) were found to have a promising F508del CFTR rescue ability without significant cytotoxicity or mutagenic effects. nih.gov Furthermore, analogs such as 4-isopropyl-6-ethyl-4'-methylangelicin (IPEMA) and others were designed to minimize or avoid photoreactions with DNA and have been shown to be devoid of the phototoxicity that characterizes the parent TMA molecule. doi.orgnih.gov

These findings are crucial for the development of safe and effective drugs based on the angelicin scaffold. By carefully selecting substituents at key positions, it is possible to retain the desired biological activities while eliminating the risk of phototoxicity.

Compound/AnalogSubstituent(s)Photoreactivity/PhototoxicityReference
Angelicin NonePhotoreactive derpharmachemica.com
This compound (TMA) Methyl groups at 4, 4', and 6Potential phototoxicity and mutagenicity frontiersin.orgdoi.orgnih.gov
4-Phenyl Derivative (12) Phenyl at position 4No significant cytotoxicity or mutagenicity nih.gov
6-Phenyl Derivative (25) Phenyl at position 6No significant cytotoxicity or mutagenicity nih.gov
IPEMA Isopropyl at 4, Ethyl at 6Abolished photoreactivity doi.orgnih.govnih.gov
Analogs with hindered alkyl/aryl at 4 and/or 6 Bulky groupsAbolished photoreactivity and mutagenicity mdpi.com

Development of Predictive Models for Biological Activity based on Chemical Structure

Quantitative Structure-Activity Relationship (QSAR) and other computational modeling techniques are increasingly being used to predict the biological activities of furanocoumarin derivatives and guide the design of new compounds. nih.govmdpi.compathofscience.org These models correlate the chemical structures of compounds with their biological activities, providing insights that can accelerate the drug discovery process. mdpi.compathofscience.org

For furanocoumarins, QSAR studies have identified several molecular descriptors that are significantly related to their biological effects. These include lipophilicity (logP), molecular volume, molecular weight, molecular surface area, and various quantum chemical descriptors. nih.govingentaconnect.com These parameters can help predict the interaction of these compounds with biological targets. nih.govingentaconnect.com

In the context of angelicin derivatives, QSAR models have been developed to predict their activity against various targets. hilarispublisher.com For instance, a study on 53 angelicin derivatives and their inhibitory concentration against the H1N1 swine influenza virus used QSAR to develop models that could predict the activity of new congeners. hilarispublisher.com Such models are invaluable for the in-silico screening of large compound libraries and for prioritizing candidates for synthesis and biological testing. hilarispublisher.com

Advanced Analytical and Bioanalytical Methodologies in 4,4 ,6 Trimethylangelicin Research

Chromatographic Techniques for Quantification

Chromatographic methods are fundamental for the separation, identification, and quantification of 4,4',6-Trimethylangelicin and its metabolites. These techniques offer high resolution and sensitivity, making them indispensable for preclinical and pharmacological studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furocoumarins like TMA. It separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. In TMA research, reversed-phase HPLC (RP-HPLC) is commonly utilized, often with a C18 stationary phase, which separates compounds based on their hydrophobicity. capes.gov.brproquest.comcellmosaic.com

This method has been instrumental in analyzing the products of TMA's photochemical reactions with DNA. For instance, HPLC analysis of enzymatically hydrolyzed DNA that had been photoreacted with TMA revealed that the primary products are isomeric forms of 4',5'-furan-side monoadducts. capes.gov.brnih.gov This level of separation is critical for understanding the compound's mechanism of action at the molecular level.

ParameterDescriptionSource(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) capes.gov.br
Column Example Zorbax 300SB C18 (4.6 × 250 mm, 5 µm) proquest.com
Application Analysis of TMA-DNA photoadducts after enzymatic hydrolysis. capes.gov.brnih.gov
Primary Finding Identification of 4',5'-furan-side monoadducts as major products. nih.gov

This table presents typical parameters and applications of HPLC in this compound research.

For higher resolution and faster analysis times, Ultra-High Performance Liquid Chromatography (UHPLC) is employed. When coupled with High-Resolution Mass Spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) analyzer, it becomes a powerful tool for both identifying and quantifying TMA and its metabolites with high accuracy and sensitivity. nih.govmdpi.comrsc.org This is particularly valuable in complex biological samples.

Research on self-emulsifying drug delivery systems (SEDDS) for TMA has utilized UHPLC-HRMS to assess metabolic stability and for quantification in plasma samples. nih.govresearchgate.net These methods can achieve low limits of detection, for instance, around 10 nM for TMA in plasma, with calibration curves demonstrating good linearity over a wide concentration range (e.g., 20–3000 nM). nih.gov

ParameterInstrument/SettingSource(s)
Chromatography Agilent 1260 Infinity II LC mdpi.com
Mass Spectrometry Agilent 6545 LC/Q-TOF mdpi.com
Internal Standard 6,4′-dimethylangelicin nih.govmdpi.comnih.gov
Quantification Range 20–3000 nM (in plasma) nih.gov
Limit of Detection ~10 nM nih.gov

This table summarizes the UHPLC-HRMS system parameters used for the quantification of this compound.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for quantitative bioanalysis. veedalifesciences.comnih.gov By using instruments like triple quadrupole mass spectrometers, specific precursor-to-product ion transitions can be monitored in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This approach minimizes matrix interference and provides highly accurate quantification, even at very low concentrations. veedalifesciences.com

While specific LC-MS/MS methods for this compound are not as extensively detailed in available literature as UHPLC-HRMS methods, the principles are directly applicable. The technique is a standard for pharmacokinetic studies of small molecules and would be suitable for quantifying TMA and its metabolites in various biological fluids and tissues with high confidence. veedalifesciences.comnih.gov

The accurate quantification of TMA in biological matrices is crucial for preclinical pharmacokinetic (PK) studies. mdpi.com These studies provide essential information on the absorption, distribution, metabolism, and excretion of the compound. UHPLC-HRMS methods have been successfully developed and applied for the analysis of TMA and its analogs in mouse plasma. nih.govmdpi.comnih.gov

A common sample preparation procedure involves protein precipitation. mdpi.comnih.gov This fast and effective method removes larger protein molecules that could interfere with the analysis. The typical protocol demonstrates the small sample volumes required for modern bioanalytical techniques.

StepProcedureSource(s)
1. Sample Collection 100 µL of mouse plasma is collected. nih.govmdpi.comnih.gov
2. Protein Precipitation Sample is treated with 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., 80 nM 6,4′-dimethylangelicin). nih.govmdpi.comnih.gov
3. Centrifugation The mixture is centrifuged (e.g., for 10 min at 12,000× g) to pellet the precipitated proteins. nih.govmdpi.comnih.gov
4. Analysis The supernatant is collected, and a small volume (e.g., 10 µL) is injected into the UHPLC system. nih.govmdpi.comnih.gov

This table outlines a typical sample preparation protocol for the analysis of this compound in plasma.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Spectroscopic and Spectrometric Approaches for Interaction Studies

Spectroscopic techniques are vital for investigating how this compound interacts with biological macromolecules like DNA and proteins, providing insights into its mechanism of action. nih.gov

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. amazonaws.com It is routinely used to determine the concentration of a substance in solution and to study its light-absorbing properties. The absorption spectrum of TMA shows distinct peaks, and its molar extinction coefficient has been determined at various wavelengths. mdpi.com This information is fundamental for studies involving photoactivation, as it identifies the wavelengths of light the molecule can absorb to become excited, a key step in its photochemotherapy applications. mdpi.comresearchgate.net

Wavelength (nm)Molar Extinction Coefficient (ε)Source(s)
250~28,000 M⁻¹cm⁻¹ mdpi.comresearchgate.net
300~12,500 M⁻¹cm⁻¹ mdpi.comresearchgate.net
365~5,000 M⁻¹cm⁻¹ mdpi.comresearchgate.net
417~2,500 M⁻¹cm⁻¹ mdpi.comresearchgate.net

This table shows the molar extinction coefficients for this compound at different wavelengths, derived from its absorption spectrum.

Fluorescence Spectroscopy is a highly sensitive technique used to study molecular interactions. kth.se It measures the emission of light from fluorescent molecules (fluorophores). In the context of TMA research, fluorescence has been used to investigate the binding interactions of angelicin (B190584) derivatives with DNA. nih.gov Changes in fluorescence properties, such as intensity or emission wavelength, upon binding can provide information about the nature and strength of the interaction. nih.gov Furthermore, fluorescence-based assays are used to assess the biological activity of TMA. For example, the ability of TMA to rescue the function of the F508del mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein has been measured using a fluorescence assay that tracks chloride efflux via a yellow fluorescent protein (YFP) sensor. nih.govresearchgate.net

Mass Spectrometry (e.g., MALDI-MS) for Molecular Interaction Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique widely utilized for the analysis of biomolecules and large organic molecules with minimal fragmentation. mdpi.com The principle involves mixing the analyte with a suitable matrix material that absorbs laser energy. Upon irradiation with a pulsed laser, the matrix facilitates the desorption and ionization of the analyte, allowing for the determination of its molecular weight with high sensitivity. mdpi.comresearchgate.net This technique is particularly valuable in proteomics for protein identification and characterization. researchgate.netnih.gov

In the context of molecular interaction analysis, MALDI-MS can be employed to study non-covalent complexes, such as protein-protein or protein-small molecule interactions. univr.itnih.gov The soft nature of the ionization process can, under optimized conditions, preserve these interactions, allowing the detection of the entire complex and providing insights into binding stoichiometry. univr.it However, the application of MALDI-MS for studying non-covalent interactions, particularly with small molecules, can be challenging. The acidic matrices and high energy involved in the ionization process may lead to the dissociation of the complex. nih.govresearchgate.net

While research on this compound (TMA) and its derivatives has employed various analytical and biochemical methods, the specific use of MALDI-MS to directly analyze its non-covalent interactions with molecular targets like CFTR or NF-κB is not extensively documented in published literature. Methodologies such as intensity-fading MALDI-MS, where the reduction in the signal of a target peptide or small molecule upon addition of a binding protein is measured, offer a potential avenue for such investigations. nih.gov Furthermore, techniques like chemical cross-linking coupled with MALDI-MS can be used to stabilize non-covalent interactions prior to analysis, making it possible to map subunit stoichiometry and protein-protein interactions. physiology.orgnih.gov Given the importance of understanding how TMA engages its biological targets, MALDI-MS represents a potentially powerful, albeit technically demanding, tool for future research in this area.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound (TMA), providing atomic-level insights into its mechanisms of action and guiding the development of new, improved analogues.

In Silico Docking Analysis of Molecular Targets (e.g., CFTR, NF-κB)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is crucial for understanding how small molecules like TMA interact with their protein targets.

NF-κB: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory gene expression, including Interleukin-8 (IL-8), and represents a significant therapeutic target. researchgate.netdoi.org Molecular docking studies have been performed to investigate the interaction between TMA and NF-κB. These analyses successfully identified a potential binding site for TMA within the NF-κB p50 subunit. nih.govphysiology.orgphysiology.org This computational finding supports the hypothesis that TMA's anti-inflammatory effects are mediated, at least in part, by its direct interaction with NF-κB, thereby interfering with its function. nih.govmdpi.com The docking results help to rationalize the observed biological activity and provide a structural basis for the mechanism of action. mdpi.com

CFTR: this compound is recognized as a dual-acting modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, acting as both a corrector and a potentiator. doi.orgphysiology.orgmdpi.com It has been shown to rescue the function of the F508del-CFTR mutant, the most common mutation in cystic fibrosis. researchgate.netnih.gov Research indicates that TMA directly modulates CFTR by stabilizing its first membrane-spanning domain (MSD1). researchgate.netnih.gov While specific docking scores and detailed binding poses for TMA with CFTR are part of ongoing research, in silico docking is a standard method used to study CFTR modulators. researchgate.netmdpi.com These computational approaches are vital for elucidating the binding sites and understanding how compounds like TMA and its derivatives can correct the folding defects of mutant CFTR proteins. nih.gov

Table 1: Summary of In Silico Docking Applications in TMA Research

Target Protein Method Key Findings References
NF-κB (p50) Molecular Docking Identification of a direct binding site for TMA on the p50 subunit. nih.gov, physiology.org, mdpi.com, physiology.org
CFTR Molecular Modeling TMA interacts with and stabilizes the first membrane-spanning domain (MSD1). researchgate.net, nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds and guide the rational design of more potent and specific molecules. nih.govscirp.org

QSAR studies have been instrumental in the development of angelicin derivatives. Researchers have synthesized various analogues of TMA and used QSAR to investigate the structural requirements for activities such as the inhibition of NF-κB/DNA interaction and anti-inflammatory effects. nih.govnih.govsemanticscholar.org For example, studies on psoralen (B192213) derivatives have used 3D-QSAR to explore the critical role of different parts of the molecule, like the furan (B31954) ring, in inhibiting NF-κB. nih.gov These models help to determine which structural modifications, such as the size and position of substituents, are likely to enhance the desired biological activity while potentially reducing unwanted side effects. nih.govnih.gov This approach has been vital in identifying new angelicin analogues with improved anti-inflammatory profiles. nih.gov

Cellular and Biochemical Assay Techniques

Electrophoretic Mobility Shift Assay (EMSA) for DNA/Protein Interactions

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study protein-DNA interactions. The principle is based on the fact that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. This difference in migration speed results in a "shift" of the band corresponding to the DNA, which can be visualized, typically by using a radiolabeled or fluorescently labeled DNA probe.

In research on this compound, EMSA has been a key biochemical tool to directly demonstrate its effect on the interaction between NF-κB and its target DNA. Studies have consistently shown that TMA can inhibit the binding of the purified p50 subunit of NF-κB to a labeled DNA oligonucleotide that contains the NF-κB consensus sequence. researchgate.netnih.govphysiology.orgmdpi.com This inhibition is concentration-dependent. While early studies showed inhibition by TMA at a concentration of 100 μM, subsequent research has focused on developing analogues with greater potency. nih.govnih.gov The assay is also used as a primary screen to evaluate new TMA derivatives for their ability to disrupt the NF-κB/DNA complex, a crucial step in assessing their potential as anti-inflammatory agents. researchgate.netunivr.itresearchgate.net

Table 2: Application of EMSA in TMA and Analogue Research

Compound(s) Target Interaction Result Key Finding References
This compound (TMA) NF-κB (p50 subunit) / DNA Inhibition of complex formation TMA directly interferes with the ability of NF-κB to bind to its target DNA sequence in vitro. nih.gov, physiology.org, nih.gov
TMA Analogues NF-κB (p50 subunit) / DNA Varying levels of inhibition EMSA is used to screen and identify new derivatives with potent inhibitory activity against NF-κB/DNA interaction. Some analogues show IC₅₀ values as low as 12 μM. researchgate.net, univr.it, nih.gov, researchgate.net

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a fundamental tool in TMA research for quantifying changes in gene expression. This technique allows researchers to measure the levels of specific messenger RNA (mRNA) molecules, providing insights into how TMA affects cellular processes at the genetic level.

In studies investigating the anti-inflammatory properties of TMA, RT-PCR has been instrumental. For instance, research has shown that TMA can inhibit the Pseudomonas aeruginosa-dependent transcription of the interleukin-8 (IL-8) gene in various bronchial epithelial cell lines. physiology.org This effect is significant as excessive IL-8 production contributes to the chronic inflammatory response in the airways of individuals with CF. physiology.org

Furthermore, RT-PCR has been employed to analyze the expression of genes involved in key signaling pathways. In one study, the treatment of T24 human bladder cancer cells with TMA photoactivated by blue light led to a decrease in the mRNA levels of β-catenin, cyclin D1, c-Myc, and CD44v6. nih.gov These genes are associated with the Wnt signaling pathway, which is often dysregulated in cancer. nih.govmdpi.com

The general workflow for RT-PCR analysis in TMA research involves the following steps:

RNA Extraction: Total RNA is isolated from cells treated with TMA or a control substance. nih.gov

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase. nih.gov

PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific to the target genes. nih.gov Housekeeping genes, such as β-actin, are often used as internal controls to normalize the data. nih.gov

Quantification: The amount of amplified PCR product is measured, often in real-time (quantitative RT-PCR or qRT-PCR), to determine the relative expression levels of the target genes. nih.govppjonline.org

Cytofluorimetric Analysis for Cellular Markers and Apoptosis

Cytofluorimetric analysis, or flow cytometry, is a powerful technique used to analyze the physical and chemical characteristics of single cells. In the context of TMA research, it is frequently used to identify and quantify cellular markers and to assess apoptosis (programmed cell death).

Studies have utilized flow cytometry to investigate the effects of TMA on apoptosis in various cell types. For example, when human bladder cancer T24 cells were treated with TMA photoactivated by blue light, flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide staining revealed a significant increase in apoptotic cells compared to untreated controls. nih.govmdpi.comnih.gov This indicates that TMA can induce apoptosis in cancer cells, a desirable characteristic for a potential anticancer agent. mdpi.com

Flow cytometry is also used to detect the expression of specific cell surface markers. In the same study on T24 cells, cytofluorimetric analysis demonstrated that TMA treatment decreased the percentage of cells expressing CD44v6, a marker associated with cancer stem cells. nih.govmdpi.com This finding suggests that TMA may target cancer stem cells, which are often responsible for tumor recurrence. mdpi.com

The general procedure for cytofluorimetric analysis in TMA studies includes:

Cell Preparation: Cells are harvested and washed. nih.gov

Staining: Cells are incubated with fluorescently labeled antibodies specific to the cellular markers of interest (e.g., anti-CD44) or with dyes that detect apoptotic cells (e.g., Annexin V-FITC). nih.govresearchgate.net

Data Acquisition: The stained cells are passed through a flow cytometer, where lasers excite the fluorescent dyes, and detectors measure the emitted light. nih.gov

Data Analysis: The data is analyzed to determine the percentage of cells expressing a particular marker or undergoing apoptosis. nih.govmdpi.com

Western Blotting for Protein Expression and Phosphorylation States

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is particularly valuable in TMA research for examining the expression levels of key proteins and their phosphorylation states, which often indicate the activation or inactivation of signaling pathways.

Research on TMA's effects on cancer cells has heavily relied on Western blotting. For instance, studies have shown that TMA, when photoactivated, can modulate the Wnt signaling pathway by increasing the levels of phosphorylated β-catenin and decreasing its nuclear levels in T24 cells. nih.gov This was accompanied by a modulation of the phosphorylation state of GSK3β, a kinase that regulates β-catenin. nih.gov Furthermore, Western blot analysis has been used to assess the phosphorylation of other important signaling proteins, such as ERK1/2 and p38 MAPKs, in response to TMA treatment. nih.gov

In the context of CF, Western blotting has been used to analyze the expression of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. cfc-unife.it It has also been instrumental in demonstrating that TMA can reduce the phosphorylation of ribosomal S6 kinase-1 and AKT2/3, which are involved in the pro-inflammatory signaling cascade leading to IL-8 expression. physiology.org

The typical Western blotting workflow in TMA research is as follows:

Protein Extraction: Proteins are extracted from TMA-treated and control cells. nih.gov

Gel Electrophoresis: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govrwdstco.com

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF). rwdstco.com

Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody conjugated to an enzyme. nih.govrwdstco.com

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal, which is then visualized and quantified. nih.gov Housekeeping proteins like GAPDH or β-actin are used for normalization. nih.gov

Functional Assays in Recombinant Cell Lines (e.g., YFP functional assay for CFTR)

Functional assays in recombinant cell lines are essential for evaluating the direct effects of compounds like TMA on specific cellular functions. A prominent example in TMA research is the yellow fluorescent protein (YFP)-based functional assay for the CFTR protein. This assay is used to measure the function of the CFTR channel, which is defective in individuals with CF. nih.gov

This assay utilizes cell lines, such as Fischer Rat Thyroid (FRT) cells, that are engineered to express both a specific mutant version of the CFTR protein (e.g., F508del-CFTR) and a halide-sensitive YFP. nih.govresearchgate.net The assay measures the rate of YFP fluorescence quenching caused by the influx of iodide ions through the CFTR channels. An increase in the rate of quenching indicates improved CFTR function. nih.gov

Studies have demonstrated that TMA can act as both a corrector and a potentiator of mutant CFTR. nih.govresearchgate.net The YFP functional assay has been crucial in showing that TMA can rescue the function of the F508del-CFTR mutant, the most common CF-causing mutation. nih.gov It has also been used to screen and characterize new TMA analogs with potentially improved efficacy and reduced side effects. nih.govmdpi.com

The general steps of the YFP functional assay for CFTR in TMA research are:

Cell Culture: Recombinant cells expressing the mutant CFTR and YFP are cultured and treated with TMA or a control. nih.gov

Fluorescence Measurement: The cells are placed in a fluorescence plate reader or on a microscope, and a baseline YFP fluorescence is measured. nih.gov

Stimulation and Iodide Addition: The CFTR channel is activated (e.g., with forskolin), and an iodide-containing solution is added to the cells. nih.gov

Fluorescence Quenching: The influx of iodide through the CFTR channels quenches the YFP fluorescence, and the rate of this quenching is measured over time. nih.gov

Data Analysis: The rate of fluorescence decay is calculated to determine the level of CFTR channel activity. nih.govmdpi.com

Formulation Development and Bioavailability Enhancement Research (e.g., Self-Emulsifying Drug Delivery Systems (SEDDS))

A significant challenge in the development of TMA as a therapeutic agent is its poor water solubility, which can limit its oral bioavailability. nih.govnih.gov To address this, researchers have focused on developing advanced drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS). nih.govnih.gov

SEDDS are mixtures of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion when introduced into an aqueous medium, such as the gastrointestinal fluid. nih.govunipd.it This emulsification process can enhance the dissolution and absorption of poorly soluble drugs like TMA. nih.gov

A study aimed at improving the oral bioavailability of TMA developed and evaluated several SEDDS formulations. nih.govnih.gov The selection of excipients was based on solubility studies. Key components included:

Surfactant: Polyoxyl-35 castor oil (Cremophor® EL) nih.govnih.gov

Cosolvent: Diethylene glycol-monoethyl ether (Transcutol® HP) nih.govnih.gov

Oil Phases: A mixture of long-chain mono-, di-, and triglycerides (Maisine® CC) or medium-chain triglycerides (Labrafac™ lipophile) nih.govnih.gov

The developed formulations were characterized by their emulsification time, droplet size, and polydispersity index. nih.govnih.gov The most promising formulations were able to self-emulsify and produce nanoemulsions with a droplet size in the range of 20-25 nm. nih.govnih.gov In vivo pharmacokinetic studies in mice demonstrated that these SEDDS formulations significantly increased the oral bioavailability of TMA compared to a simple aqueous suspension. mdpi.comnih.gov

Table 1: Composition of Selected TMA-Loaded SEDDS Formulations

Component Formulation A.1 (% w/w) Formulation B.1 (% w/w)
Maisine® CC 10 -
Labrafac™ Lipophile WL1349 - 10
Cremophor® EL 50 50
Transcutol® HP 40 40

Data sourced from a study on self-emulsifying formulations for TMA. nih.gov

Table 2: Physicochemical Properties of TMA-Loaded SEDDS Formulations

Parameter Formulation A.1 Formulation B.1
Droplet Size (nm) 20-25 20-25
Polydispersity Index (PDI) < 0.2 < 0.2
Zeta Potential (mV) -5 to -10 -5 to -10

Data represents typical values observed in SEDDS development for TMA. nih.gov

This research highlights the potential of formulation strategies like SEDDS to overcome the biopharmaceutical challenges associated with TMA and improve its therapeutic potential for oral administration. nih.govnih.gov

Table of Compounds

Compound Name Abbreviation
This compound TMA
4,7,4′-trimethylallopsoralen ALLO
4,6-dimethylangelicin DMA
4-isopropyl-6-ethyl-4′-methylangelicin IPEMA
4-isopropyl-6,4′-dimethylangelicin IPDMA
8-methoxypsoralen 8-MOP
Annexin V -
β-actin -
β-catenin -
CD44v6 -
c-Myc -
Cremophor® EL -
Cyclin D1 -
Diethylene glycol-monoethyl ether Transcutol® HP
Forskolin -
Glycerol/Glyceryl monolinoleate Maisine® CC
Glycogen synthase kinase 3 beta GSK3β
Interleukin-8 IL-8
Labrafac™ Lipophile WL1349 -
Lithium Chloride LiCl
Lumacaftor (B1684366) VX-809
Psoralen PSO
Propidium Iodide PI
4,5′,8-trimethylpsoralen TMP
Angelicin ANG
5-methoxypsoralen 5-MOP
Ivacaftor VX-770
Tezacaftor VX-661
Elexacaftor VX-445
Genistein -
CFTRInh-172 -
4-PhDMA -
6,4′-dimethylangelicin -
Capryol® PGMC -
Lauroglycol™ FCC -

Prospective Research Trajectories and Translational Academic Implications

Design and Synthesis of Next-Generation 4,4',6-Trimethylangelicin Analogues

The development of novel analogues of this compound (TMA) is a significant area of ongoing research, driven by the need to enhance its therapeutic properties while minimizing potential side effects. mdpi.comnih.gov A primary focus has been on modifying the TMA scaffold to create derivatives with improved anti-inflammatory activity and reduced or absent toxicity. mdpi.com One strategy involves the insertion of hindered substituents at the 4 and/or 6 positions of the angelicin (B190584) nucleus to prevent photoreactions with DNA, a known side effect of some furocoumarins. nih.govresearchgate.net

These synthetic efforts have led to the identification of promising next-generation compounds. For example, 4-isopropyl-6-ethyl-4′-methylangelicin (IPEMA) has demonstrated TMA-like inhibitory activity on NF-κB/DNA interactions without the associated mutagenicity and DNA damaging properties. nih.gov Other notable analogues include GY971a mesylate salt (6-p-aminophenyl-4,4′-dimethyl-angelicin) and GY964 (4-phenyl-6,4′-dimethyl-angelicin), which have shown a significant ability to decrease IL-8 gene expression, a key inflammatory marker in cystic fibrosis (CF). mdpi.com The hydrophilic mesylate form of GY971, known as GY971a, has also demonstrated increased bioavailability compared to its parent compound. mdpi.com

These structure-activity relationship (SAR) analyses have been crucial in guiding the design of new TMA analogues with a higher safety profile, paving the way for further industrial development. cfc-unife.it The goal is to produce compounds with biological properties comparable to TMA but without its undesirable side effects. mdpi.com

Exploration of Novel Molecular Targets and Therapeutic Applications in Preclinical Models

Research into this compound (TMA) and its analogues has uncovered multiple molecular targets, suggesting a broad range of therapeutic applications currently being explored in preclinical models. A primary focus has been on its role as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. researchgate.netnih.gov TMA has been shown to act as both a corrector and a potentiator of the mutant F508del CFTR protein, which is a common mutation in cystic fibrosis (CF). researchgate.net It helps rescue the trafficking of the F508del CFTR to the cell surface and also enhances its chloride channel function. researchgate.netnih.gov Mechanistically, TMA has been found to interact with and stabilize the first membrane-spanning domain (MSD1) of CFTR. cfc-unife.itnih.gov

Beyond its effects on CFTR, TMA exhibits significant anti-inflammatory properties. researchgate.netphysiology.org A key molecular target in this context is the transcription factor Nuclear Factor-kappaB (NF-κB). mdpi.comphysiology.org By inhibiting the NF-κB pathway, TMA can reduce the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8), which is a major driver of neutrophil recruitment and inflammation in the airways of CF patients. mdpi.comphysiology.org Preclinical studies using murine models of P. aeruginosa respiratory infection have confirmed the anti-inflammatory effects of TMA analogues like GY971a, which was found to decrease the total number of inflammatory cells and the levels of various cytokines and chemokines. mdpi.com

The dual action of TMA as both a CFTR modulator and an anti-inflammatory agent makes it a particularly promising candidate for CF therapy. researchgate.netresearchgate.net This has led to its designation as an orphan drug for the treatment of CF by the European Medicines Agency. researchgate.netnih.gov

Furthermore, some benzopyrone derivatives, the class of compounds to which TMA belongs, have been reported to inhibit bacterial DNA gyrase B, suggesting potential antibacterial applications. researchgate.net While this has not been the primary focus of TMA research, it represents a potential avenue for future exploration.

Synergistic Effects of this compound in Combination Research Regimens (e.g., with CFTR modulators)

The potential for this compound (TMA) and its analogues to work synergistically with other CFTR modulators is a promising area of research. Given that TMA itself acts as both a corrector and a potentiator of the F508del CFTR mutation, combining it with other modulators that have different mechanisms of action could lead to enhanced therapeutic efficacy. researchgate.netfrontiersin.org

Preclinical studies have explored the combination of TMA analogues with existing CFTR correctors like lumacaftor (B1684366) (VX-809). frontiersin.org Research has shown that certain TMA derivatives, such as 4-PhDMA and pANDMA mesylate, display synergistic effects with VX-809. researchgate.net This suggests that these angelicin-based compounds are compatible with combinatorial therapies and could be integrated into multi-modulator regimens. researchgate.net

The rationale for this approach lies in the complex nature of the F508del CFTR defect, which involves misfolding, trafficking, and gating issues. mdpi.com By targeting different aspects of this multi-faceted problem with a combination of drugs, a more comprehensive rescue of CFTR function may be achievable. For instance, the combination of a potentiator with multiple correctors, each with a distinct mechanism of action, is considered a particularly promising strategy for improving drug efficacy and clinical outcomes for CF patients. frontiersin.org

The development of triple-combination therapies, such as Trikafta® (elexacaftor/tezacaftor/ivacaftor), has already demonstrated the power of this approach in treating CF. researchgate.netmdpi.com The potential inclusion of TMA or its next-generation analogues in such regimens could offer additional benefits, particularly given their dual-acting nature as both correctors and potentiators, as well as their anti-inflammatory properties. researchgate.netresearchgate.net

Advancements in Targeted Delivery Systems for Enhanced Research Utility

The poor water solubility of this compound (TMA) presents a challenge for its therapeutic application, prompting research into advanced drug delivery systems to enhance its bioavailability and utility in research. nih.gov A significant focus has been on the development of lipid-based formulations, particularly self-emulsifying drug delivery systems (SEDDS). nih.gov

SEDDS are mixtures of oils, surfactants, and cosolvents that can spontaneously form nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. nih.gov This approach aims to improve the oral bioavailability of poorly soluble drugs like TMA by increasing their solubility and absorption. nih.gov

Researchers have successfully designed and tested type III lipid formulations for TMA. nih.gov Through solubility studies and the construction of phase diagrams, optimal excipients have been selected. nih.gov For example, two promising formulations were identified that contained 50% surfactant (w/w), 40% cosolvent (w/w), and 10% oil (w/w), using either Maisine® CC or Labrafac™ lipophile as the oil phase. nih.govresearchgate.net These formulations were able to self-emulsify, creating nanoemulsions with a small droplet size in the range of 20–25 nm. nih.govresearchgate.net

In vivo pharmacokinetic studies in animal models have demonstrated that these SEDDS formulations can significantly increase the oral bioavailability of TMA. nih.govresearchgate.net This is a crucial step in translating the promising in vitro findings for TMA into effective preclinical and potentially clinical applications. The development of such targeted delivery systems is not only important for TMA itself but also for its next-generation analogues, some of which are also lipophilic. mdpi.comnih.gov

Refinement of Photochemotherapeutic Strategies in Preclinical Models (e.g., optimization of light parameters)

While much of the recent research on this compound (TMA) has focused on its non-photoreactive applications, particularly in the context of cystic fibrosis, its origins lie in the field of photochemotherapy. Furocoumarins, the class of compounds to which TMA belongs, are known photosensitizers that can be activated by ultraviolet A (UVA) light to exert cytotoxic effects. oup.comnih.gov This property has been historically utilized in treatments like PUVA (psoralen + UVA) therapy for skin conditions such as psoriasis. researchgate.netnih.gov

Early preclinical studies investigated the photochemotherapeutic potential of TMA. nih.gov In one study, topical application of TMA followed by UVA radiation was shown to deplete dendritic epidermal cells in mice, indicating an effect on cutaneous immune cells. nih.gov This was achieved without causing gross or microscopic phototoxicity, highlighting a potential advantage over other psoralens. nih.gov

The mechanism of photochemotherapy with furocoumarins can involve the formation of photoadducts with DNA, leading to antiproliferative effects. researchgate.netoup.com However, this can also lead to genotoxicity. researchgate.net The photophysical behavior of TMA, including its ability to generate singlet oxygen upon photoactivation, has also been studied. researchgate.net

For photochemotherapeutic applications, the optimization of light parameters is crucial. oup.com This includes the wavelength, power density, and total light dose. The goal is to maximize the desired therapeutic effect while minimizing damage to surrounding healthy tissue. oup.com Although the focus of TMA research has largely shifted away from photochemotherapy to avoid potential toxicities, a deeper understanding of its photophysical properties and the refinement of light application techniques could potentially open up new, more targeted phototherapeutic strategies in specific preclinical models. researchgate.netcfc-unife.it

Q & A

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • All references adhere to IUPAC nomenclature and regulatory standards (IARC, WHO).
  • Advanced questions emphasize mechanistic depth, reproducibility, and translational challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.